molecular formula C12H16N4O2S2 B2817769 1-(5-Methylisoxazol-3-yl)-3-(3-((4-methylthiazol-2-yl)thio)propyl)urea CAS No. 900009-47-4

1-(5-Methylisoxazol-3-yl)-3-(3-((4-methylthiazol-2-yl)thio)propyl)urea

Cat. No. B2817769
CAS RN: 900009-47-4
M. Wt: 312.41
InChI Key: SCTCLZGZDDOZJB-UHFFFAOYSA-N
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Description

1-(5-Methylisoxazol-3-yl)-3-(3-((4-methylthiazol-2-yl)thio)propyl)urea is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

Conformational Adjustments and Assembly

Conformational adjustments in urea and thiourea-based assemblies have been observed, focusing on the intramolecular hydrogen bonded synthons and their self-assemblies. These studies emphasize the difference in polymorphism and cyclization reactions between urea and thiourea derivatives, showcasing anion-guided assembly behavior in thiazole-based compounds (Nithi Phukan & J. Baruah, 2016).

Microwave-Assisted Synthesis

Microwave irradiation has been used to facilitate the synthesis of isoxazolyltriazinan-2-ones, demonstrating an efficient method for creating specific urea derivatives with potential applications in material science and drug discovery (E. Rajanarendar et al., 2004).

Antimicrobial Activity and Cytotoxicity

The synthesis of novel urea derivatives has been explored for their inhibitory effects as antimicrobial agents and their cytotoxicity against certain cancer cell lines, highlighting the potential for these compounds in therapeutic applications (B. Shankar et al., 2017).

Structural and Biological Activity

Studies on the synthesis, structure, and biological activity of thiazolyl urea derivatives have revealed their promising antitumor activities. Such investigations contribute to the development of new chemotherapeutic agents (S. Ling et al., 2008).

Anion Receptors and Organocatalysis

Research into non-racemic atropisomeric (thio)ureas as neutral enantioselective anion receptors for amino acid derivatives has provided insights into their potential application in chiral recognition and catalysis (C. Roussel et al., 2006).

properties

IUPAC Name

1-(5-methyl-1,2-oxazol-3-yl)-3-[3-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]propyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4O2S2/c1-8-7-20-12(14-8)19-5-3-4-13-11(17)15-10-6-9(2)18-16-10/h6-7H,3-5H2,1-2H3,(H2,13,15,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCTCLZGZDDOZJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)NCCCSC2=NC(=CS2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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